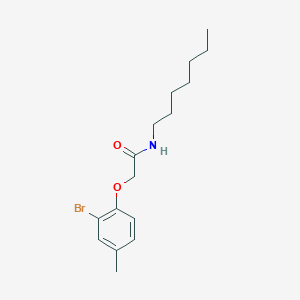![molecular formula C20H20F2N2O2 B322602 4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322602.png)
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide typically involves the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amination of cyclohexylamine: Cyclohexylamine is reacted with 4-fluorobenzoyl chloride to form 4-fluorobenzoyl-cyclohexylamine.
Coupling with 4-fluorobenzamide: The final step involves coupling 4-fluorobenzoyl-cyclohexylamine with 4-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Applications De Recherche Scientifique
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-fluoro-N-(3-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C20H20F2N2O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-fluoro-N-[2-[(4-fluorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20F2N2O2/c21-15-9-5-13(6-10-15)19(25)23-17-3-1-2-4-18(17)24-20(26)14-7-11-16(22)12-8-14/h5-12,17-18H,1-4H2,(H,23,25)(H,24,26) |
Clé InChI |
AZZKIHGTULUMMR-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322520.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322526.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)

![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)



![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B322541.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
![N-[(5-methyl-2-thienyl)methylene]-N-{4-[9-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)-9H-fluoren-9-yl]phenyl}amine](/img/structure/B322545.png)
